molecular formula C16H11ClN4O3 B6041146 2-Chloro-N'-[(E)-(1H-indol-3-YL)methylidene]-4-nitrobenzohydrazide

2-Chloro-N'-[(E)-(1H-indol-3-YL)methylidene]-4-nitrobenzohydrazide

Cat. No.: B6041146
M. Wt: 342.73 g/mol
InChI Key: QZGWHRQJATVICU-DJKKODMXSA-N
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Description

2-Chloro-N’-[(E)-(1H-indol-3-YL)methylidene]-4-nitrobenzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chloro-substituted benzohydrazide core linked to an indole moiety through a methylene bridge, with a nitro group enhancing its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N’-[(E)-(1H-indol-3-YL)methylidene]-4-nitrobenzohydrazide typically involves the condensation of 2-chloro-4-nitrobenzohydrazide with an indole-3-carbaldehyde under acidic conditions. The reaction is usually carried out in an anhydrous ethanol medium with a catalytic amount of glacial acetic acid, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N’-[(E)-(1H-indol-3-YL)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-chloro-N’-[(E)-(1H-indol-3-YL)methylidene]-4-aminobenzohydrazide, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Chloro-N’-[(E)-(1H-indol-3-YL)methylidene]-4-nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-N’-[(E)-(1H-indol-3-YL)methylidene]-4-nitrobenzohydrazide exerts its effects involves interaction with various molecular targets. The nitro group can participate in redox reactions, generating reactive oxygen species that can damage cellular components. The indole moiety can interact with biological macromolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N’-[(E)-(1H-indol-3-YL)methylidene]-4-nitrobenzohydrazide stands out due to its unique combination of a chloro-substituted benzohydrazide core and an indole moiety, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3/c17-14-7-11(21(23)24)5-6-13(14)16(22)20-19-9-10-8-18-15-4-2-1-3-12(10)15/h1-9,18H,(H,20,22)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGWHRQJATVICU-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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